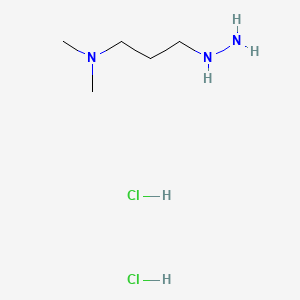

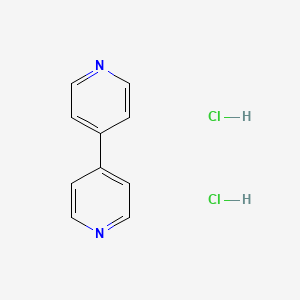

2-Amino-5-fluoropyrimidine-4,6-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-fluoropyrimidine-4,6-diol, also known as 5-FUdR, is a naturally occurring heterocyclic compound found in many organisms. It is an important building block for the synthesis of a variety of drugs, such as anticancer agents, antibiotics, and antifungal agents. 5-FUdR is an important intermediate for the synthesis of many pharmaceuticals, especially those used in cancer chemotherapy. It is also used in the synthesis of other compounds, such as vitamins and food additives.

Applications De Recherche Scientifique

Synthesis and Biological Activity

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines

This research discusses the synthesis of a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their conversion to 2-amino-4,6-dichloropyrimidines. The compounds were tested for their ability to inhibit immune-activated nitric oxide production, with the 5-fluoro-2-amino-4,6-dichloropyrimidine showing significant inhibitory effects, suggesting potential applications in immune response modulation (Jansa et al., 2014).

Regioselective Synthesis of 2,4-Disubstituted-5-fluoropyrimidines

This study presents the regioselective synthesis of novel compounds, namely 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides, highlighting their potential as kinase inhibitors. These compounds, related to 2-Amino-5-fluoropyrimidine-4,6-diol, demonstrate the versatility and medicinal relevance of fluoropyrimidine derivatives (Wada et al., 2012).

Ag-Assisted Fluorination of Unprotected 4,6-Disubstituted 2-Aminopyrimidines

This paper describes a method for the direct fluorination of 4,6-disubstituted 2-aminopyrimidines, yielding 4,6-disubstituted 5-fluoro-2-aminopyrimidines. The process involves the use of Selectfluor and Ag(I), underlining the importance of such methods in synthesizing fluorinated pyrimidine derivatives with potential biological applications (Wang et al., 2017).

Efficient Approach to 2,6-Disubstituted 4-Fluoropyrimidines

The research introduces a practical method to synthesize 2,6-disubstituted 4-fluoropyrimidines from α-CF3 aryl ketones and different amidine hydrochlorides. This provides a straightforward approach to these compounds, which are important building blocks in medicinal chemistry (Liu et al., 2019).

Synthesis and Mechanistic Studies

Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine

This study details the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, an intermediate for nitropyrimidines used as inactivators of the DNA repairing protein MGMT. The paper provides insights into the reactivity of these compounds, which may inform further research into their potential applications (Lopez et al., 2009).

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to inhibit immune-activated nitric oxide production .

Mode of Action

It is known that similar compounds, irrespective of the substituent at the 5 position, inhibit immune-activated nitric oxide production .

Biochemical Pathways

Related compounds have been found to inhibit nitric oxide production, suggesting that 2-amino-5-fluoropyrimidine-4,6-diol may interact with pathways involving nitric oxide .

Result of Action

It is known that similar compounds inhibit immune-activated nitric oxide production .

Propriétés

IUPAC Name |

2-amino-5-fluoro-4-hydroxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3O2/c5-1-2(9)7-4(6)8-3(1)10/h(H4,6,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKBZBJTAFWAEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283707 |

Source

|

| Record name | 2-Amino-5-fluoropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669-96-5 |

Source

|

| Record name | 669-96-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-fluoropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-](/img/structure/B1330180.png)